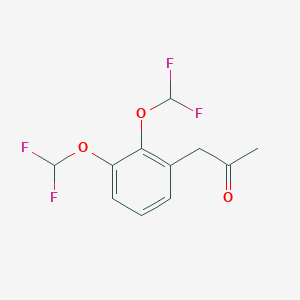
1-(2,3-Bis(difluoromethoxy)phenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,3-Bis(difluoromethoxy)phenyl)propan-2-one is a useful research compound. Its molecular formula is C11H10F4O3 and its molecular weight is 266.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(2,3-Bis(difluoromethoxy)phenyl)propan-2-one is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a propan-2-one backbone with two difluoromethoxy groups attached to a phenyl ring. The presence of fluorine atoms in the structure is known to enhance metabolic stability and bioactivity in various chemical contexts.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity against various targets. Notably, studies have shown its potential as an inhibitor of specific enzymes and receptors involved in disease processes.
Table 1: Summary of Biological Activities
The compound's mechanism of action involves multiple pathways. For instance, it has been shown to inhibit the enzyme GSK3 in T. brucei, which is crucial for the parasite's survival. However, as research progressed, it became evident that the potency against T. brucei was not solely due to GSK3 inhibition but possibly through interactions with other molecular targets.
Case Study: Antiparasitic Activity
In a study focusing on antiparasitic properties, this compound was evaluated for its efficacy against T. brucei. The compound exhibited a low nanomolar range of activity (EC50 = 260 nM), indicating strong potential for therapeutic application in treating trypanosomiasis. Additionally, the selectivity index was favorable, suggesting minimal toxicity towards mammalian cells compared to its effects on the parasite .
Pharmacokinetics and Metabolism
Pharmacokinetic studies suggest that the compound can penetrate biological barriers effectively, including the blood-brain barrier, which is critical for treating central nervous system infections. Its metabolic stability is enhanced by the difluoromethoxy groups, making it a candidate for further development as a drug .
Properties
Molecular Formula |
C11H10F4O3 |
|---|---|
Molecular Weight |
266.19 g/mol |
IUPAC Name |
1-[2,3-bis(difluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C11H10F4O3/c1-6(16)5-7-3-2-4-8(17-10(12)13)9(7)18-11(14)15/h2-4,10-11H,5H2,1H3 |
InChI Key |
FZNQOUMQNAXAIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C(=CC=C1)OC(F)F)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















